N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Description

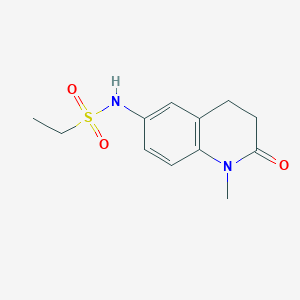

N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone core substituted with a methyl group at position 1, a ketone at position 2, and an ethanesulfonamide moiety at position 5.

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-3-18(16,17)13-10-5-6-11-9(8-10)4-7-12(15)14(11)2/h5-6,8,13H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLOWNFTPRWVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound.

Substitution: Commonly involves replacing one functional group with another

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The tetrahydroquinolinone scaffold is shared among several analogs, but substituents on the sulfonamide group and adjacent rings critically influence their properties:

Key Observations :

- Hybrid Scaffolds: The tetrahydroisoquinoline-fused derivative (MW 363.45) highlights how core modifications expand molecular diversity, though biological implications remain unclear .

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.

- Molecular Formula : C₁₈H₂₀N₂O₃S

- Molecular Weight : 344.44 g/mol

- CAS Number : 922054-04-4

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydroquinoline derivatives with sulfonamide groups. The detailed synthetic routes often utilize various reagents and conditions to optimize yield and purity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to tetrahydroquinolines. For instance, derivatives have shown activity against human coronaviruses, specifically strains 229E and OC-43. In vitro assays indicated that certain analogs could inhibit viral replication effectively, suggesting that modifications to the tetrahydroquinoline structure can enhance antiviral efficacy .

Antitumor Activity

Tetrahydroquinoline derivatives are known for their antitumor properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some studies have demonstrated that these compounds can downregulate c-MYC expression, a crucial factor in many cancers .

Antimicrobial Effects

Compounds with similar structures have been evaluated for their antimicrobial properties. The sulfonamide group is particularly known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism has been leveraged in developing new antimicrobial agents based on the tetrahydroquinoline scaffold.

Study on Antiviral Activity

A study conducted on a series of tetrahydroquinoline derivatives showed promising results against coronavirus strains. The most potent compounds exhibited significant inhibition rates compared to control groups, indicating their potential as antiviral agents .

| Compound Name | Activity against HCoV-229E | Activity against HCoV-OC43 |

|---|---|---|

| Compound A | 80% inhibition | 75% inhibition |

| Compound B | 65% inhibition | 60% inhibition |

| N-(1-methyl-2-oxo...) | 70% inhibition | 68% inhibition |

Antitumor Mechanism Investigation

In another study focusing on the antitumor activity of tetrahydroquinoline derivatives, researchers found that these compounds could significantly reduce tumor cell viability in various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide, and how can reaction efficiency be optimized?

- Methodology : The synthesis typically involves coupling ethanesulfonamide to the tetrahydroquinolinone scaffold via nucleophilic substitution or amidation. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl for amines) and catalytic methods (e.g., palladium-mediated cross-coupling). Optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature, and stoichiometry of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥95%.

- NMR : Confirm proton environments (e.g., methyl groups at δ ~2.9 ppm, aromatic protons in the quinolinone ring).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₃H₁₆N₂O₃S: 281.0954).

- X-ray Crystallography : For absolute configuration confirmation (see SHELX refinement protocols) .

Q. What solvent systems are optimal for solubility studies of this compound in biological assays?

- Methodology : Pre-screen solubility in DMSO (common stock solution) followed by dilution into aqueous buffers (PBS, pH 7.4). For low solubility, employ co-solvents like PEG-400 or cyclodextrin-based formulations. Dynamic light scattering (DLS) can assess colloidal aggregation, which may lead to false positives in bioassays .

Advanced Research Questions

Q. How can enantiomers of derivatives of this compound be resolved, and what chiral separation methods are most effective?

- Methodology : Use preparative chiral supercritical fluid chromatography (SFC) with columns like Chiralpak AD-H. Optimize mobile phases (e.g., 50% isopropyl alcohol/CO₂ with 0.2% diethylamine) and flow rates (50 mL/min). Retention times (e.g., 2.42 min for (S)-enantiomer vs. 3.30 min for (R)-enantiomer) and optical rotation ([α]²⁵₅₈₉) validate separation .

Q. What structural insights can be gained from X-ray crystallography or in silico modeling for this compound’s interactions with biological targets?

- Methodology : Co-crystallize the compound with target proteins (e.g., BRD4 bromodomains) and solve structures using SHELXL . For modeling, employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to analyze binding poses and stability. The PDB entry 7JKZ provides a template for bromodomain interactions .

Q. How can researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

- Methodology : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number). Validate target engagement via orthogonal methods (e.g., SPR for binding affinity, CETSA for thermal stability). Cross-reference with structurally analogous compounds (e.g., CBiPES, an ethanesulfonamide derivative) to identify SAR trends .

Q. What are the best practices for evaluating metabolic stability and in vitro pharmacokinetics of this compound?

- Methodology :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes.

- Plasma Protein Binding : Use equilibrium dialysis to calculate free fraction .

Q. How can the compound’s role as a biochemical probe be validated in complex cellular environments?

- Methodology : Employ CRISPR-Cas9 knockout/rescue experiments to confirm target specificity. Use fluorescently tagged analogs (e.g., BODIPY conjugates) for cellular localization studies. Compare phenotypic effects (e.g., apoptosis, cell cycle arrest) with known inhibitors .

Methodological Notes

- Safety : Handle the compound under fume hoods with PPE (gloves, lab coat). Refer to SDS for hazards (e.g., acute toxicity LD₅₀ > 2000 mg/kg in rodents) .

- Data Reproducibility : Share crystallographic data (CIF files) and NMR spectra in supplementary materials. Deposit synthetic protocols in repositories like ChemRxiv.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.